molecular formula C12H15N5O3 B113407 (1S,3S,4R)-Entecavir CAS No. 1367369-79-6

(1S,3S,4R)-Entecavir

Cat. No.: B113407
CAS No.: 1367369-79-6
M. Wt: 277.28 g/mol
InChI Key: QDGZDCVAUDNJFG-GJMOJQLCSA-N
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Description

(1S,3S,4R)-Entecavir is a stereochemically specific form of entecavir, a guanine nucleoside analogue with potent antiviral activity against hepatitis B virus. This compound is particularly notable for its high specificity and efficacy in inhibiting viral replication, making it a critical component in the treatment of chronic hepatitis B infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,4R)-Entecavir typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the guanine base, followed by the attachment of the sugar moiety and subsequent stereochemical control to ensure the correct configuration at the 1S, 3S, and 4R positions. The reaction conditions often involve the use of protecting groups, selective deprotection, and stereoselective reactions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-performance liquid chromatography for purification and rigorous quality control measures to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4R)-Entecavir undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Nucleophilic substitution reactions are common, particularly at the guanine base.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further chemical modifications or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(1S,3S,4R)-Entecavir has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying nucleoside analogues and their reactivity.

    Biology: Investigated for its interactions with viral enzymes and its mechanism of action at the molecular level.

    Medicine: Extensively studied for its antiviral properties and its role in the treatment of hepatitis B.

    Industry: Used in the development of antiviral drugs and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of (1S,3S,4R)-Entecavir involves its incorporation into the viral DNA by the hepatitis B virus polymerase. This incorporation results in the termination of DNA chain elongation, effectively inhibiting viral replication. The compound specifically targets the viral polymerase, making it highly effective in reducing viral load in infected individuals.

Comparison with Similar Compounds

Similar Compounds

    Lamivudine: Another nucleoside analogue used in the treatment of hepatitis B, but with a different stereochemical configuration.

    Adefovir: A nucleotide analogue with a similar mechanism of action but different chemical structure.

    Tenofovir: A nucleotide analogue with broader antiviral activity, including efficacy against HIV.

Uniqueness

(1S,3S,4R)-Entecavir is unique due to its high specificity for the hepatitis B virus polymerase and its potent antiviral activity. Its stereochemical configuration contributes to its efficacy and reduced likelihood of resistance development compared to other nucleoside analogues.

Properties

IUPAC Name

2-amino-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-GJMOJQLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701112392
Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367369-79-6
Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1367369-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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